Triallyl isocyanurate

概要

説明

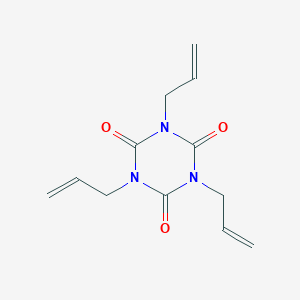

Triallyl isocyanurate is a trifunctional monomer with the chemical formula C12H15N3O3 . It is widely used in various industrial applications due to its ability to enhance hardness, heat resistance, solvent resistance, and electrical properties in polymer systems. This compound is particularly valuable in the production of polyolefins, epoxies, polyesters, and polyvinyl chloride .

準備方法

Synthetic Routes and Reaction Conditions: Triallyl isocyanurate can be synthesized through the catalytic reaction of isocyanuric acid and chloropropene in the presence of a quaternary ammonium salt catalyst. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature range of 70-105°C. The reaction mixture is then cooled, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using a similar catalytic process. The isocyanurate and catalyst are added to a solvent, and chloropropene is introduced dropwise under controlled temperature conditions. After the reaction is complete, the product is isolated and purified through distillation to obtain high-purity this compound .

化学反応の分析

Polymerization and Crosslinking Reactions

TAIC undergoes free-radical polymerization and UV-induced crosslinking, critical for enhancing polymer properties like heat resistance and mechanical strength.

UV Radiation Crosslinking Mechanism ( ):

-

Initiation : Benzophenone generates free radicals under UV light, abstracting hydrogen from polyethylene (PE) chains to form PE radicals.

-

Crosslinking : TAIC’s allyl groups react with PE radicals, forming covalent bonds that bridge polymer chains.

-

Multiplicity : Each TAIC molecule can participate in multiple crosslinking events due to its three reactive allyl groups.

Theoretical Reaction Channels ( ):

| Reaction Channel | Potential Energy (kcal/mol) |

|---|---|

| Radical formation (Benzophenone) | 0.0 (reference) |

| Hydrogen abstraction from PE | 5.2 |

| TAIC allyl addition to PE radical | -12.7 |

| Crosslink stabilization | -18.3 |

-

Intermolecular Crosslinking : TAIC’s rigid isocyanurate ring reduces solvent interaction, promoting early-stage crosslinking compared to diallyl terephthalate (DAT).

-

Molecular Weight Distribution : SEC-MALLS analysis shows TAIC prepolymers exhibit broader MWD profiles at low conversions (4%), indicating rapid crosslinking.

Hydrolysis and Aqueous Stability

TAIC exhibits limited stability in aqueous environments, with reactivity influenced by pH:

-

Base-Catalyzed : Reacts with water to form amines and carbon dioxide:

-

Acidic/Neutral Conditions : Hydrolyzes to allyl alcohol and isocyanuric acid, a pathway observed in metabolic studies.

| Condition | Primary Products | Secondary Products |

|---|---|---|

| Basic (pH >9) | Amines, CO₂ | – |

| Acidic (pH <4) | Allyl alcohol, Isocyanuric acid | Polyureas |

Reactivity with Chemical Agents

TAIC reacts exothermically with nucleophiles and electrophiles, necessitating careful handling ( ):

| Reactant Class | Reaction Type | Products | Hazard |

|---|---|---|---|

| Amines | Nucleophilic addition | Ureas, CO₂ | Toxic gas release |

| Alcohols | Base-catalyzed substitution | Carbamates | Explosive violence risk |

| Strong Oxidizers | Redox reaction | CO₂, N₂, toxic gases | Heat/flammability risk |

| Hydrides | Reduction | Amines, hydrocarbons | Rapid gas generation |

Notable Exclusions : TAIC is insoluble in water but soluble in acetone, ethanol, and DMSO ( ).

Thermal Decomposition and Isomerization

Thermal Breakdown ( ):

At temperatures >160°C, TAIC decomposes into allyl alcohol and isocyanuric acid. Prolonged heating may release toxic fumes (e.g., HCN).

Synthesis via Isomerization ( ):

TAIC is industrially synthesized by copper-catalyzed isomerization of triallyl cyanurate (TAC):

-

Key Conditions : Solvent-free, continuous feed of TAC and catalyst to prevent runaway reactions.

-

Yield : >95% with optimized Cu²⁺ concentrations.

Industrial Crosslinking Efficiency

TAIC enhances polymer networks in applications like high-voltage cables and synthetic rubbers ( ):

-

Heat Resistance : Triazine ring stabilizes crosslinks up to 300°C.

-

Mechanical Properties : Increases tensile strength by 40–60% in ethylene-vinyl acetate (EVA) composites.

Comparison with Alternatives ( ):

| Parameter | TAIC | Diallyl Terephthalate (DAT) |

|---|---|---|

| Crosslink Onset | 4% conversion | 10% conversion |

| MWD Broadening | Early stage | Late stage |

| Thermal Stability | 250–300°C | 200–250°C |

科学的研究の応用

Crosslinking Agent

TAIC is widely used as a crosslinking agent in the production of various materials:

- Synthetic Rubbers : Enhances elasticity and thermal stability.

- Flame Retardants : The brominated form is effective in preventing combustion in olefin and styrene resins, providing heat and weather resistance .

- Agrochemicals : Used in formulations to improve product stability and efficacy.

Electronic Materials

In electronics, TAIC serves as a sealing material for printed circuit boards (PCBs). Its properties help inhibit metal corrosion and prevent the penetration of liquids and gases into electronic components .

| Application | Description | Benefits |

|---|---|---|

| PCBs | Sealing material | Prevents corrosion, enhances durability |

| Synthetic Rubbers | Crosslinking agent | Improves elasticity and thermal stability |

| Flame Retardants | Used in olefin/styrene resins | Provides heat resistance and prevents yellowing |

Polymerization Processes

TAIC has been studied for its role in polymerization processes, particularly in UV radiation cross-linking of polyethylene. Research indicates that TAIC can enhance the efficiency of cross-linking reactions, making it suitable for high-voltage cable insulation materials .

Case Study 1: UV Radiation Cross-Linking

A study investigated the reaction behavior of TAIC during UV radiation cross-linking of polyethylene. The findings suggested that TAIC significantly influences the reaction dynamics, optimizing the production process for high-voltage cable insulation .

Case Study 2: Flame Retardant Efficacy

Research on the brominated form of TAIC demonstrated its effectiveness as a flame retardant in various polymer matrices. It was shown to enhance the thermal stability and reduce flammability without compromising mechanical properties .

作用機序

The mechanism of action of triallyl isocyanurate involves its ability to form cross-linked networks through polymerization reactions. The compound’s allyl groups participate in radical reactions, leading to the formation of stable, cross-linked structures. These networks enhance the mechanical, thermal, and chemical properties of the materials in which this compound is incorporated . Additionally, its oxidation properties allow it to form protective films on surfaces, improving stability and performance in various applications .

類似化合物との比較

Triallyl cyanurate: Similar in structure and used as a cross-linking agent in polymers.

Isocyanuric acid: A precursor in the synthesis of triallyl isocyanurate and other derivatives.

Chloropropene: Used in the synthesis of this compound.

Uniqueness: this compound is unique due to its trifunctional nature, allowing it to form highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring enhanced mechanical and thermal stability. Its ability to form protective films through oxidation further distinguishes it from other similar compounds .

生物活性

Triallyl isocyanurate (TAIC) is a chemical compound noted for its applications as a crosslinking agent in various industrial processes. Its biological activity, particularly its toxicity and potential health effects, has garnered attention in recent studies. This article provides a comprehensive overview of the biological activity of TAIC, including its toxicity profiles, metabolic pathways, and implications for human health.

This compound (C₁₂H₁₅N₃O₃) is a white crystalline solid with a molecular weight of 249.30 g/mol. It is primarily used in the production of polymers and as an additive in various formulations due to its crosslinking capabilities. The structure consists of three allyl groups attached to an isocyanurate core, which enhances its reactivity and stability in polymer matrices.

Acute Toxicity

The acute toxicity of TAIC has been evaluated through various studies. The oral LD₅₀ value in rats is approximately 1000 mg/kg, indicating moderate toxicity . In dermal irritation studies, TAIC was found to be non-irritating upon single prolonged contact but could cause slight redness and scaling with repeated exposure . Eye irritancy tests showed that it may produce transient conjunctival irritation .

Genotoxicity

Genotoxicity assessments have revealed that TAIC does not induce gene mutations in Salmonella typhimurium nor does it cause sister chromatid exchanges in Chinese hamster ovary (CHO) cells without metabolic activation. However, it induced chromosomal aberrations in CHO cells when metabolic activation was present, suggesting potential genotoxic effects under certain conditions .

Long-term Exposure and Carcinogenicity

Currently, there are no available data on the long-term exposure effects or carcinogenicity of TAIC. The National Institute of Environmental Health Sciences (NIEHS) has nominated TAIC for further evaluation due to its moderate volatility and potential human exposure risks .

Metabolism and Excretion

This compound is expected to undergo hydrolysis as the primary metabolic pathway, followed by urinary excretion. The potential release of allyl alcohol during its breakdown poses additional health concerns, particularly regarding chronic exposure scenarios .

Environmental Impact and Degradation

Recent studies have indicated that TAIC can degrade under specific conditions, such as ozone/ultraviolet (UV) treatment processes. This degradation process enhances mineralization rates compared to ozone alone, suggesting that environmental factors can significantly influence the stability and persistence of TAIC in ecosystems .

Case Studies

- Electrochemical Applications : A study highlighted the use of TAIC as an electrolyte additive in lithium-ion batteries. The inclusion of TAIC improved charge-discharge efficiencies significantly compared to standard electrolytes, indicating its utility beyond traditional applications .

- Water Treatment : Trace amounts of TAIC have been detected in chemicals used for water treatment, raising concerns about human exposure through drinking water sources. Its presence necessitates monitoring due to possible toxicological implications .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C₁₂H₁₅N₃O₃; Crosslinking agent |

| Acute Toxicity (LD₅₀) | ~1000 mg/kg in rats |

| Genotoxicity | Induces chromosomal aberrations under metabolic activation |

| Metabolism | Primarily hydrolysis; urinary excretion expected |

| Environmental Stability | Degrades under ozone/UV treatment; trace amounts found in water treatment |

| Electrochemical Use | Enhances performance as an electrolyte additive |

特性

IUPAC Name |

1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMNUTZXSVSERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26355-18-0 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26355-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026175 | |

| Record name | Triallyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triallyl isocyanurate is a white crystalline solid. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, Melting point = 20.5 deg C; [ChemIDplus] White solid; mp = 23-25 deg C; [CAMEO] Colorless viscous liquid; [Aldrich MSDS] | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triallyl isocyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 to 306 °F at 4 mmHg (NTP, 1992) | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.159 (NTP, 1992) - Denser than water; will sink | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1025-15-6 | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triallyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triallyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001025156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48OBJ1G11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

74 to 77 °F (NTP, 1992) | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Triallyl Isocyanurate?

A: this compound has a molecular formula of C12H15N3O3 and a molecular weight of 249.26 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A: Researchers utilize various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR) spectroscopy, 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC). [, ]

Q3: What are the primary applications of this compound?

A: this compound is widely used as a crosslinking agent in various polymers, enhancing their thermal, mechanical, and electrical properties. It finds applications in high-performance materials for high-frequency applications, insulation materials for high-voltage cables, and shape memory polymers. [, , , , ]

Q4: How does this compound enhance the properties of polymers?

A: this compound acts as a multi-functional crosslinker, forming a network structure within the polymer matrix during polymerization or curing. This crosslinking significantly improves the thermal stability, mechanical strength, and chemical resistance of the resulting material. [, , , , ]

Q5: How does the concentration of this compound affect the properties of a crosslinked polymer?

A: Increasing the concentration of this compound generally increases the crosslinking density of the polymer network. This leads to enhanced thermal and mechanical properties but can also increase the material's brittleness at higher concentrations. [, , ]

Q6: Is there a relationship between the brittleness and the network structure of this compound resins?

A: Yes, the brittleness of this compound resins is linked to the homogeneity of their network structure. Research suggests that the polymerization of this compound leads to a more homogeneous network with incomplete intermolecular crosslinking due to polymer chain rigidity, contributing to brittleness. []

Q7: Can the toughness of this compound resins be improved using techniques typically applied to Diallyl Phthalate resins?

A: Studies have shown that methods used to improve the toughness of Diallyl Phthalate resins are not as effective with this compound resins. This difference is attributed to the distinct network structures formed by these two types of allyl resins. []

Q8: What are some specific examples of how this compound is used in polymers?

A: this compound is used in polylactic acids to improve heat resistance [], in polyurethane/epoxy resin blends to enhance underwater acoustic absorption properties [], and in low-density polyethylene composites to improve shape memory behavior [].

Q9: How does the presence of this compound affect the polymerization process?

A: this compound can affect polymerization kinetics and resulting polymer properties. Compared to its isomer Triallyl Cyanurate, TAIC gels at a lower conversion due to its greater primary chain length, despite undergoing more cyclic polymerization. [, , ]

Q10: What is the impact of solvent choice on the radical polymerization of this compound?

A: Using a poor solvent during radical polymerization of this compound, such as hexyl benzoate, leads to an increased rate of polymerization, a larger primary chain length, and earlier gelation compared to polymerization in a good solvent like methyl benzoate. []

Q11: What is unique about the polymerization behavior of this compound?

A: this compound exhibits a distinct polymerization behavior characterized by an accumulation of radicals before gelation and an enhanced occurrence of intermolecular crosslinking at the early stages of polymerization. [, ]

Q12: How is computational chemistry used to study the reaction of this compound in polyethylene crosslinking?

A: Density Functional Theory (DFT) calculations are used to investigate the reaction mechanisms and energetics of this compound during the UV radiation cross-linking of polyethylene. [, ]

Q13: Are there methods for treating wastewater generated during this compound production?

A: Yes, researchers have developed methods for treating this compound production wastewater. These methods often involve a combination of techniques, such as homogenization, ozone oxidation treatment, resin adsorption, and biochemical treatment to meet discharge standards. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。